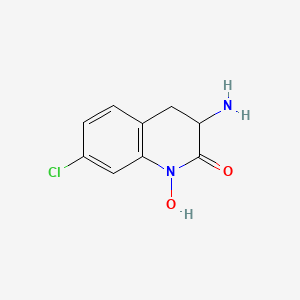
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its formation through the microbial transformation of dietary polyphenols . It is also referred to as hydroferulic acid and has been studied for its potential health benefits, including antioxidant and anti-obesity effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-3-methoxycinnamic acid using catalytic hydrogenation. This process typically employs palladium on charcoal as a catalyst and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of dietary polyphenols. Specific strains of bacteria, such as Lactobacillus plantarum, can convert 4-hydroxy-3-methoxycinnamic acid into this compound . This biotechnological approach is advantageous due to its sustainability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydroxycinnamic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(3-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in enhancing muscle strength and inhibiting protein catabolism.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and energy homeostasis . Activation of this receptor stimulates lipid catabolism, contributing to its anti-obesity effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor in the synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
Ferulic acid: Another hydroxycinnamic acid derivative with similar antioxidant properties.
Caffeic acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds . This unique mechanism of action makes it a promising candidate for developing functional foods and therapeutic agents targeting metabolic disorders .
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IJHBKSOZRYYPAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


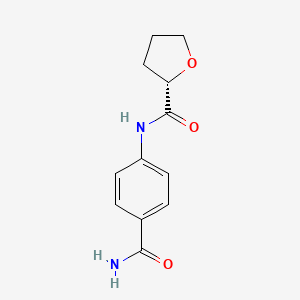
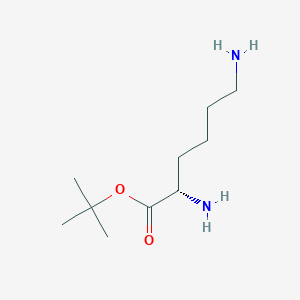
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]benzoic acid](/img/structure/B13513726.png)

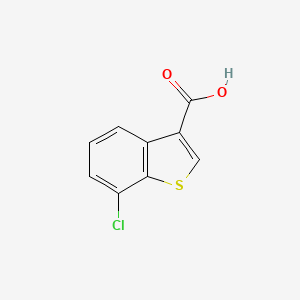
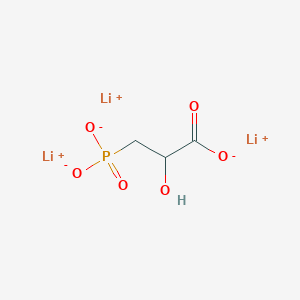


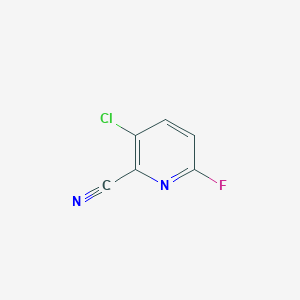

![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
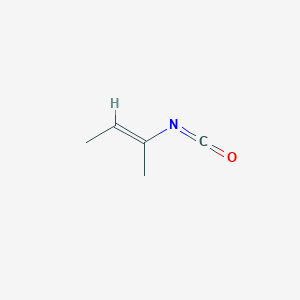
amine](/img/structure/B13513782.png)
